Cas no 2138186-06-6 (1-Pentalenol, 1-(2-aminoethyl)octahydro-)

1-Pentalenol, 1-(2-aminoethyl)octahydro- 化学的及び物理的性質
名前と識別子
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- 1-Pentalenol, 1-(2-aminoethyl)octahydro-
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- インチ: 1S/C10H19NO/c11-7-6-10(12)5-4-8-2-1-3-9(8)10/h8-9,12H,1-7,11H2
- InChIKey: UQQPIEOCNNTDFM-UHFFFAOYSA-N
- ほほえんだ: C1(CCN)(O)C2C(CCC2)CC1
1-Pentalenol, 1-(2-aminoethyl)octahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-684008-2.5g |
1-(2-aminoethyl)-octahydropentalen-1-ol |
2138186-06-6 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
Enamine | EN300-684008-0.25g |
1-(2-aminoethyl)-octahydropentalen-1-ol |
2138186-06-6 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
Enamine | EN300-684008-1.0g |
1-(2-aminoethyl)-octahydropentalen-1-ol |
2138186-06-6 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
Enamine | EN300-684008-5.0g |
1-(2-aminoethyl)-octahydropentalen-1-ol |
2138186-06-6 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
Enamine | EN300-684008-0.05g |
1-(2-aminoethyl)-octahydropentalen-1-ol |
2138186-06-6 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
Enamine | EN300-684008-0.5g |
1-(2-aminoethyl)-octahydropentalen-1-ol |
2138186-06-6 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
Enamine | EN300-684008-0.1g |
1-(2-aminoethyl)-octahydropentalen-1-ol |
2138186-06-6 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
Enamine | EN300-684008-10.0g |
1-(2-aminoethyl)-octahydropentalen-1-ol |
2138186-06-6 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 |
1-Pentalenol, 1-(2-aminoethyl)octahydro- 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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1-Pentalenol, 1-(2-aminoethyl)octahydro-に関する追加情報
Introduction to 1-Pentalenol, 1-(2-aminoethyl)octahydro- (CAS No. 2138186-06-6)
1-Pentalenol, 1-(2-aminoethyl)octahydro- (CAS No. 2138186-06-6) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural framework, characterized by an octahydro-pentalene core functionalized with an aminoethyl group, positions it as a promising candidate for further exploration in drug discovery and therapeutic applications. This introduction delves into the compound’s chemical properties, potential biological activities, and its relevance in contemporary research.
The molecular structure of 1-Pentalenol, 1-(2-aminoethyl)octahydro- (CAS No. 2138186-06-6) consists of a pentalene scaffold, which is a fused ring system with five-membered rings, further substituted with an octahydro group and a 2-aminoethyl side chain. This configuration imparts distinct steric and electronic properties to the molecule, making it a versatile scaffold for medicinal chemistry modifications. The presence of the aminoethyl group introduces both basicity and potential for hydrogen bonding interactions, which are critical in drug-receptor binding.
In recent years, there has been growing interest in pentalene derivatives due to their unique electronic properties and potential applications in various therapeutic areas. The octahydro-pentalene core is particularly noteworthy for its ability to engage in multiple non-covalent interactions with biological targets. This structural motif has been explored in the design of molecules targeting neurological disorders, infectious diseases, and cancer. The aminoethyl substitution further enhances the compound’s potential by allowing for modifications that can improve solubility, bioavailability, and target specificity.
One of the most compelling aspects of 1-Pentalenol, 1-(2-aminoethyl)octahydro- (CAS No. 2138186-06-6) is its potential as a lead compound for the development of novel therapeutic agents. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors implicated in metabolic diseases and inflammation. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in pathways relevant to these conditions. The aminoethyl group, in particular, has been identified as a key moiety for modulating binding affinity and selectivity.
The synthesis of 1-Pentalenol, 1-(2-aminoethyl)octahydro- (CAS No. 2138186-06-6) presents both challenges and opportunities for synthetic chemists. The pentalene core requires careful construction to ensure regioselectivity and functional group compatibility. Advances in synthetic methodologies have enabled more efficient access to complex pentalene derivatives, including this compound. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have played a crucial role in facilitating the synthesis of such intricate molecular structures.
From a pharmacological perspective, the potential biological activities of 1-Pentalenol, 1-(2-aminoethyl)octahydro- (CAS No. 2138186-06-6) are intriguing. The combination of the pentalene scaffold and the aminoethyl group creates a molecule with multiple interaction points with biological targets. This polyvalent nature allows for the design of molecules that can engage with multiple binding sites simultaneously, potentially leading to enhanced efficacy and reduced side effects compared to traditional monomodal drugs.
In conclusion,1-Pentalenol, 1-(2-aminoethyl)octahydro- (CAS No. 2138186-06-6) represents a significant area of research in medicinal chemistry. Its unique structural features and potential biological activities make it a valuable scaffold for the development of novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery efforts aimed at addressing various human health challenges.
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